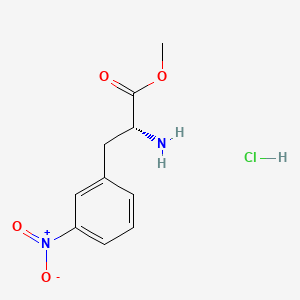
methyl (2R)-2-amino-3-(3-nitrophenyl)propanoate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry and a potential candidate for pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE typically involves the reaction of ®-2-amino-3-(3-nitrophenyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrochloric acid, sodium hydroxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: ®-2-amino-3-(3-aminophenyl)propanoate.
Reduction: ®-2-amino-3-(3-nitrophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-AMINO-3-(3-NITROPHENYL)PROPANOIC ACID: Similar structure but lacks the ester group.
®-METHYL 2-AMINO-3-(4-NITROPHENYL)PROPANOATE HYDROCHLORIDE: Similar structure with a different position of the nitro group.
®-METHYL 2-AMINO-3-(3-CHLOROPHENYL)PROPANOATE HYDROCHLORIDE: Similar structure with a chloro group instead of a nitro group.
Uniqueness
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and ester groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C10H13ClN2O4 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(3-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
HQZBPSISFPOYIS-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


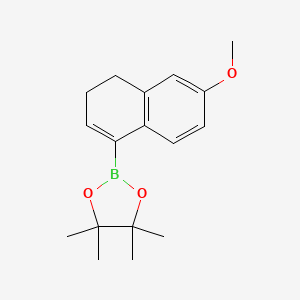
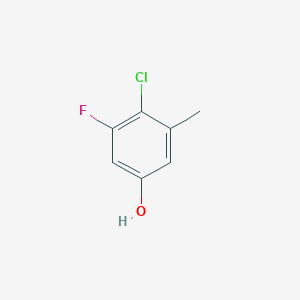
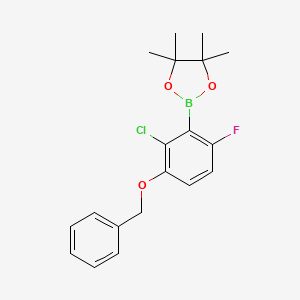
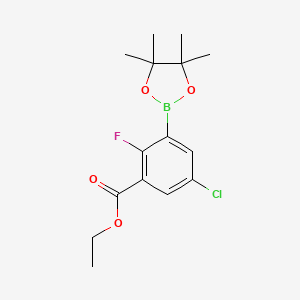
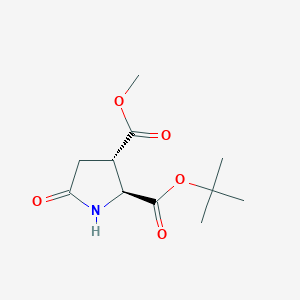


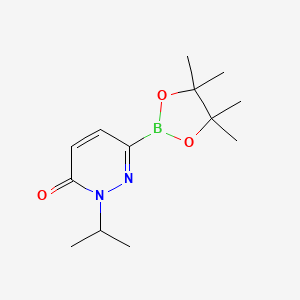
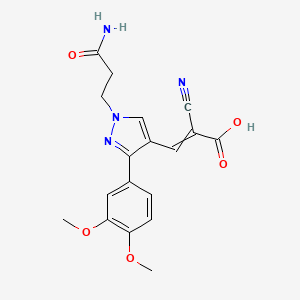
![4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl](/img/structure/B14027726.png)

![Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14027744.png)
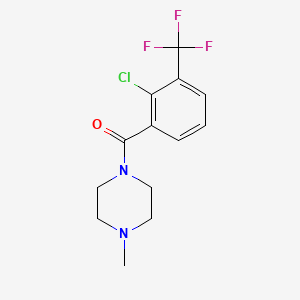
![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)
